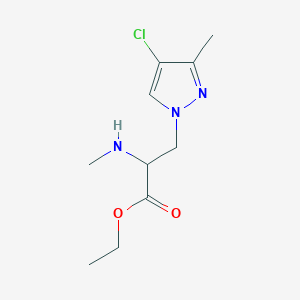
3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The biological activity of 3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to generate reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce apoptosis in cancer cells. The compound targets various molecular pathways involved in cell survival and proliferation, including the modulation of glutathione metabolism and the activation of stress response genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Another chalcone derivative with similar structural features and biological activities.
(E)-1-(4-Ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one: A closely related compound with variations in the substitution pattern on the aromatic ring.
Uniqueness
3-Ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells through ROS generation makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(E)-3-ethoxy-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H14O3/c1-3-15-8-7-12(13)10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+ |
InChI-Schlüssel |
JZVCEODMQRPURO-BQYQJAHWSA-N |
Isomerische SMILES |
CCO/C=C/C(=O)C1=CC(=CC=C1)OC |
Kanonische SMILES |
CCOC=CC(=O)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)








![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)




